molecular formula C7H5Cl2NO3 B13525885 2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic Acid

2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic Acid

Cat. No.: B13525885
M. Wt: 222.02 g/mol
InChI Key: LNOGGHJNRHVFMU-UHFFFAOYSA-N
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Description

2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxyacetic acid moiety attached to the 4-position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyacetic acid group. One common method involves the reaction of 3,5-dichloropyridine with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid often involves large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptors to alter cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichloropyridin-4-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyacetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H5Cl2NO3/c8-3-1-10-2-4(9)5(3)6(11)7(12)13/h1-2,6,11H,(H,12,13)

InChI Key

LNOGGHJNRHVFMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(C(=O)O)O)Cl

Origin of Product

United States

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